molecular formula C24H17FO6 B266278 2-(2,5-Dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-fluorobenzoate

2-(2,5-Dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-fluorobenzoate

Cat. No. B266278
M. Wt: 420.4 g/mol
InChI Key: WBZAOIUGBHVPQP-WSDLNYQXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,5-Dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-fluorobenzoate is a chemical compound that has gained attention in scientific research due to its potential applications in the fields of medicine and biology.

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-fluorobenzoate involves its interaction with specific molecular targets in the body, such as enzymes, receptors, and ion channels. It has been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators in the body. Additionally, it has been shown to modulate the activity of GABA and glutamate receptors in the brain, which are involved in the regulation of neurotransmitter signaling.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the inhibition of inflammatory mediators, the modulation of neurotransmitter activity in the brain, and the induction of cell death in tumor cells. It has also been shown to have antioxidant properties and to protect against oxidative stress in cells.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2,5-Dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-fluorobenzoate in lab experiments is its ability to selectively target specific molecular targets in the body, which can lead to more effective and specific therapeutic interventions. However, one limitation is that its effects may vary depending on the specific experimental conditions, such as the dosage and route of administration.

Future Directions

For research on 2-(2,5-Dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-fluorobenzoate could include further exploration of its potential therapeutic applications, such as in the treatment of inflammatory diseases, pain, and cancer. Additionally, research could focus on developing more efficient synthesis methods and improving the pharmacokinetic properties of the compound. Finally, further investigation into the mechanism of action and molecular targets of the compound could lead to a better understanding of its effects and potential applications.

Synthesis Methods

The synthesis of 2-(2,5-Dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-fluorobenzoate involves a multi-step process that includes the reaction of 2,5-dimethoxybenzaldehyde with 2-hydroxybenzoyl chloride in the presence of a base, followed by the addition of 2-fluorobenzoic acid and a dehydrating agent. This results in the formation of the desired compound, which can be purified using various techniques such as column chromatography.

Scientific Research Applications

2-(2,5-Dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-fluorobenzoate has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to exhibit anti-inflammatory, analgesic, and antitumor properties, as well as the ability to modulate neurotransmitter activity in the brain.

properties

Molecular Formula

C24H17FO6

Molecular Weight

420.4 g/mol

IUPAC Name

[(2E)-2-[(2,5-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 2-fluorobenzoate

InChI

InChI=1S/C24H17FO6/c1-28-15-8-10-20(29-2)14(11-15)12-22-23(26)18-9-7-16(13-21(18)31-22)30-24(27)17-5-3-4-6-19(17)25/h3-13H,1-2H3/b22-12+

InChI Key

WBZAOIUGBHVPQP-WSDLNYQXSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=C/2\C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CC=C4F

SMILES

COC1=CC(=C(C=C1)OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CC=C4F

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CC=C4F

Origin of Product

United States

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